Bromodomain IN-1 -

Bromodomain IN-1

Catalog Number: EVT-12559882
CAS Number:
Molecular Formula: C22H23ClN4O3S
Molecular Weight: 459.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bromodomain IN-1 is classified as a bromodomain and extra-terminal domain (BET) inhibitor. BET proteins, including BRD2, BRD3, BRD4, and BRDT, are involved in the regulation of transcriptional processes by binding to acetylated lysines on histones. The discovery of Bromodomain IN-1 was facilitated by high-throughput virtual screening techniques that identified potential binding scaffolds for these proteins .

Synthesis Analysis

Methods and Technical Details

The synthesis of Bromodomain IN-1 has been optimized for efficiency and safety. Various synthetic routes have been explored, with a focus on minimizing the use of toxic reagents while maintaining high yields. For instance, a dihydropyridopyrimidine scaffold was synthesized via a multicomponent reaction, which allowed for rapid production of the compound with minimal steps .

Key steps in the synthesis may include:

  • Formation of the core structure: Utilizing safe solvents and reagents to construct the molecular backbone.
  • Functionalization: Modifying specific sites on the compound to enhance potency and selectivity for bromodomains.
  • Purification: Employing techniques such as high-performance liquid chromatography to ensure high purity (>97%) of the final product .
Molecular Structure Analysis

Structure and Data

Bromodomain IN-1 features a complex molecular structure characterized by its ability to fit into the binding pocket of bromodomains. The structural analysis often involves X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate its binding interactions with target proteins. For example, co-crystallization studies have shown how Bromodomain IN-1 interacts with BRD4, revealing critical binding patterns that inform further structure-activity relationship (SAR) studies .

Chemical Reactions Analysis

Reactions and Technical Details

Bromodomain IN-1 undergoes specific chemical reactions that facilitate its interaction with bromodomains. The primary reaction involves the formation of stable complexes with acetylated lysine residues on histones. This binding is typically characterized by:

  • Fluorescence anisotropy assays: Used to assess the binding affinity of Bromodomain IN-1 to various bromodomains.
  • Differential scanning fluorimetry: Employed to measure changes in protein stability upon ligand binding, indicating effective interaction .
Mechanism of Action

Process and Data

The mechanism of action for Bromodomain IN-1 involves competitive inhibition of bromodomain interactions with acetylated lysines. By binding to the bromodomain, Bromodomain IN-1 prevents these domains from associating with histones, thereby disrupting the transcriptional activation associated with oncogenes such as c-Myc. This inhibition can lead to decreased proliferation of cancer cells, as evidenced by IC50 values demonstrating effective anti-proliferative activity against various cancer cell lines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bromodomain IN-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300–400 g/mol.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide.
  • Stability: Maintains stability under physiological conditions, which is crucial for therapeutic applications.

These properties are essential for its functionality as a drug candidate, influencing its bioavailability and pharmacokinetics .

Applications

Scientific Uses

Bromodomain IN-1 has significant potential in various scientific fields:

  • Cancer Research: It is being investigated as a therapeutic agent in multiple clinical trials targeting different types of cancers due to its ability to inhibit transcriptional regulators linked to tumor growth.
  • Epigenetic Studies: The compound serves as a valuable tool for studying the role of bromodomains in gene regulation and epigenetic modifications.
  • Inflammation and Heart Disease: Beyond oncology, research is exploring its effects on inflammatory pathways and cardiovascular conditions linked to dysregulated gene expression .
Structural Biology and Binding Mechanisms of Bromodomain IN-1

Structural Features

Bromodomain IN-1 (CID 132154361, C₂₂H₂₃ClN₄O₃S) is a synthetic small-molecule inhibitor designed to target acetyl-lysine (Kac) recognition pockets within bromodomains. Bromodomains are evolutionarily conserved structural modules of approximately 110 amino acids, characterized by a left-handed four-α-helical bundle (denoted αZ, αA, αB, αC). These helices are interconnected by two variable loop regions—the ZA loop (between αZ and αA) and the BC loop (between αB and αC)—which collectively form the Kac-binding cavity [1] [9]. This fold, first resolved via NMR spectroscopy in the PCAF bromodomain, is conserved across all 61 human bromodomains but exhibits significant sequence divergence in the ZA and BC loops, enabling functional specificity [1] [6]. Bromodomain IN-1 leverages this architecture by mimicking acetylated histone peptides, competitively occupying the Kac-binding site to disrupt endogenous reader function [10].

  • Table 1: Core Structural Elements of Bromodomains Targeted by Bromodomain IN-1
    Structural ElementFunctional RoleRole in Inhibitor Binding
    Four-helix bundle (αZ, αA, αB, αC)Scaffold formationStabilizes inhibitor-protein docking
    ZA loopForms one wall of Kac pocketEngages hydrophobic moieties of inhibitor
    BC loopContains conserved Asn/TyrMediates H-bonding with acetyl mimic
    Hydrophobic pocketBinds acetyl-lysineAccommodates triazolopyrimidine core of Bromodomain IN-1

Binding Site Characteristics

The binding site of Bromodomain IN-1 encompasses several subsites critical for affinity and selectivity:

  • Kac Recognition Site: A deep hydrophobic cavity lined by residues from the ZA and BC loops (e.g., Tyr97, Phe99, and Asn140 in BRD4). The conserved asparagine (Asn140 in BRD4-BD1) forms a hydrogen bond with the acetyl carbonyl oxygen of Kac, a feature mimicked by Bromodomain IN-1’s carbonyl group [1] [8].
  • ZA Channel: A solvent-exposed groove adjacent to the Kac site, often exploited by inhibitors for enhanced selectivity. Bromodomain IN-1’s chloro-phenyl group extends into this channel, forming van der Waals contacts with Pro82, Val87, and Leu92 in BET bromodomains [8] [10].
  • WPF Shelf: A hydrophobic plateau unique to BET bromodomains (residues Trp81-Pro82-Phe83 in BRD4). Bromodomain IN-1’s methylsulfonyl group interacts here, contributing to its BET selectivity [8].
  • Gatekeeper Residue: Positioned at the entrance of the Kac pocket (e.g., Ile146 in BRD4). Smaller gatekeepers (Val/Leu/Ile) in BET bromodomains permit Bromodomain IN-1 access, while bulkier residues (Phe/Tyr) in non-BET bromodomains sterically hinder binding [1] [8].

Molecular Interactions

Bromodomain IN-1 engages its targets through multimodal interactions:

  • Hydrogen Bonding: The triazolopyrimidine core mimics the acetyl group of Kac, accepting a hydrogen bond from the conserved asparagine (Asn140 in BRD4) via its nitrogen atom. A water-mediated hydrogen bond further bridges the inhibitor’s sulfonyl group and Tyr139 [1] [10].
  • Hydrophobic Contacts: The chlorophenyl moiety inserts into the ZA channel, making van der Waals contacts with hydrophobic residues (Leu92, Pro82), while the methylsulfonyl group anchors to the WPF shelf [8].
  • Ionic/π-Stacking: In non-BET bromodomains (e.g., BRPF1), the absence of a WPF shelf and variations in ZA loop residues (e.g., Glu112 in BRPF1) reduce hydrophobic compatibility. The chloro-phenyl group of Bromodomain IN-1 may clash with acidic residues in the ZA channel of non-BET bromodomains, diminishing affinity [5] [9].

Selectivity Profiling

Bromodomain IN-1 exhibits pronounced selectivity for BET family bromodomains (BRD2/3/4/BRDT) over non-BET subfamilies. This arises from structural nuances:

  • BET-Specific Motifs: The WPF shelf and compact ZA channel in BET bromodomains optimally accommodate Bromodomain IN-1’s methylsulfonyl and chlorophenyl groups. Non-BET bromodomains (e.g., BRD7, BRD9, BRPF1) lack this shelf and possess wider ZA channels lined with polar residues, reducing binding affinity [5] [8].
  • Gatekeeper Influence: Smaller gatekeeper residues (Ile/Val) in BET bromodomains facilitate inhibitor entry, whereas bulky aromatics (Phe110 in BRD7) block access in Group IV bromodomains [1] [9].
  • Conserved Water Network: BET bromodomains harbor four structured water molecules coordinating Kac recognition. Bromodomain IN-1 displaces one water but maintains H-bonding via its acetyl mimic, a feature less compatible with non-BET hydration patterns [1].
  • Table 2: Selectivity Profile of Bromodomain IN-1 Across Bromodomain Families
    Bromodomain SubfamilyRepresentative MemberRelative Affinity (Kd)Key Structural Determinants
    BET (Group IV)BRD4-BD1High (≤1 µM)WPF shelf, small gatekeeper (Ile146), hydrophobic ZA channel
    CBP/p300 (Group I)CBPLow (>10 µM)Wider ZA channel, acidic residues (Asp/Glu), no WPF shelf
    BAZ (Group VI)BRD9ModerateHydrophilic ZA channel (Asp107, Asn109), no WPF shelf
    BRPF (Group II)BRPF1LowBulky gatekeeper (Tyr352), charged ZA loop

Properties

Product Name

Bromodomain IN-1

IUPAC Name

3-hydroxypropyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

Molecular Formula

C22H23ClN4O3S

Molecular Weight

459.0 g/mol

InChI

InChI=1S/C22H23ClN4O3S/c1-12-13(2)31-22-19(12)20(15-5-7-16(23)8-6-15)24-17(11-18(29)30-10-4-9-28)21-26-25-14(3)27(21)22/h5-8,17,28H,4,9-11H2,1-3H3/t17-/m0/s1

InChI Key

SSOICPCYGKNSNG-KRWDZBQOSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OCCCO)C4=CC=C(C=C4)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OCCCO)C4=CC=C(C=C4)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.